(Z)-methyl 2-(2-((cyclopropanecarbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
The compound is a derivative of benzo[d]thiazol, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms of at least two different elements . In this case, the ring structure contains carbon, nitrogen, and sulfur atoms. The compound also contains a cyclopropane carboxyl group and a methyl acetate group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as 1H NMR, 13C NMR, HPLC, and MS spectral analysis . These techniques can provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement.Scientific Research Applications
1. Chemical Synthesis and Structural Analysis
- The compound has been used in the synthesis of chemical modifiers for cephalosporin antibiotics (Kanai et al., 1993).
- It plays a role in the preparation of ligands and their metal complexes, which are characterized through various spectroscopic methods (Mishra et al., 2019).
2. Catalysis in Organic Reactions
- The compound is involved in transesterification and acylation reactions, acting as an efficient catalyst (Grasa et al., 2002), (Grasa et al., 2003).
3. Antimicrobial and Antitumor Applications
- Schiff bases derived from amino-benzothiazole, related to the chemical structure , have shown good antimicrobial activity against various bacterial strains (Mishra et al., 2019).
- Some derivatives have been explored for their antihypertensive α-blocking activity, showing potential as therapeutic agents (Abdel-Wahab et al., 2008).
- Novel N-benzyl aplysinopsin analogs, structurally related, have been synthesized and evaluated as potential anticancer agents (Penthala et al., 2011).
4. Use in Molecular Modeling and Drug Design
- The compound and its derivatives have been used in molecular modeling studies, particularly in the design and synthesis of potential antipsychotic agents (Wise et al., 1987).
Future Directions
Properties
IUPAC Name |
methyl 2-[2-(cyclopropanecarbonylimino)-6-fluoro-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3S/c1-20-12(18)7-17-10-5-4-9(15)6-11(10)21-14(17)16-13(19)8-2-3-8/h4-6,8H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFZOUBLNNZUFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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